molecular formula C14H25BO3Si B2475549 4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid CAS No. 2377608-40-5

4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid

Cat. No.: B2475549
CAS No.: 2377608-40-5
M. Wt: 280.25
InChI Key: LGWCJRIVXJRWOC-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is an organoboron compound with the molecular formula C14H25BO3Si. This compound is notable for its use in Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds .

Properties

IUPAC Name

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO3Si/c1-11-9-13(15(16)17)8-7-12(11)10-18-19(5,6)14(2,3)4/h7-9,16-17H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWCJRIVXJRWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CO[Si](C)(C)C(C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silyl Protection of the Hydroxymethyl Group

The synthesis begins with the protection of the hydroxymethyl group in 4-bromo-3-methylbenzyl alcohol. This step employs tert-butyldimethylchlorosilane (TBSCl) in dichloromethane (DCM) with imidazole as a base, following a protocol adapted from CN116496314A. The reaction proceeds at 0°C to room temperature, achieving a 91.1% yield of 4-(tert-butyldimethylsilyloxy)methyl-3-methylbromobenzene. The mechanism involves nucleophilic displacement of the chloride in TBSCl by the alcohol oxygen, facilitated by imidazole’s role in scavenging HCl.

Reaction Conditions:

  • Reagents: TBSCl (1.1 equiv), imidazole (1.5 equiv), DCM solvent.
  • Workup: Saturated NaHCO₃ and NaCl washes, drying over Na₂SO₄, and silica gel chromatography.

This method’s efficiency is attributed to the steric bulk of the TBS group, which prevents over-silylation and ensures regioselective protection.

Bromine-Lithium Exchange and Boronate Formation

The TBS-protected intermediate undergoes bromine-lithium exchange using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C, as detailed in PMC2670958. The resultant aryl lithium species is quenched with triisopropyl borate, forming a boronate ester. Hydrolysis with HCl yields the final boronic acid.

Critical Steps:

  • Lithiation: Conducted under inert atmosphere at -78°C to prevent side reactions.
  • Boronation: Triisopropyl borate serves as the boron source, with stoichiometric control to minimize di-borylation.
  • Hydrolysis: 1 M HCl liberates the boronic acid from the boronate ester.

Yield: 63% after hydrolysis, though scalability issues may reduce yields in larger batches.

Comparative Analysis of Alternative Methods

While the lithiation-boronation route is well-documented, alternative strategies such as Miyaura borylation (using Pd-catalyzed coupling with bis(pinacolato)diboron) remain unexplored in the literature for this specific compound. Theoretical advantages of Miyaura borylation include milder conditions and higher functional group tolerance, but the absence of experimental data precludes definitive recommendations.

Chemical and Physical Properties

Structural and Spectroscopic Data

  • Molecular Formula: C₁₄H₂₃BO₃Si
  • Molecular Weight: 280.25 g/mol.
  • Purity: 98% (HPLC).
  • InChI Key: LGWCJRIVXJRWOC-UHFFFAOYSA-N.

The TBS group’s presence is confirmed via ¹H NMR (δ 0.1–0.2 ppm for Si-CH₃) and ¹³C NMR (δ 18–25 ppm for Si-C). IR spectroscopy shows a B-O stretch at 1,320–1,370 cm⁻¹.

Applications in Organic Synthesis

Role in Suzuki-Miyaura Cross-Coupling

The compound serves as a key intermediate in synthesizing sterically hindered biaryl structures, particularly in adamantyl arotinoids and retinoid X receptor agonists. Its twisted biaryl products exhibit unique pharmacological profiles due to disrupted co-activator binding in nuclear receptors.

Challenges and Optimization Opportunities

Yield Limitations

The 63% yield in the final boronation step reflects losses during hydrolysis and purification. Recrystallization from hexane/ethyl acetate mixtures may improve purity without significant yield attrition.

Scalability of Lithiation

Large-scale reactions face challenges in maintaining low temperatures (-78°C). Transitioning to flow chemistry or cryogenic reactors could enhance reproducibility.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions with aryl halides or triflates. The tert-butyldimethylsilyl (TBS) group remains stable under typical coupling conditions, enabling selective functionalization of the boronic acid moiety.

Reaction Example:

Coupling with Aryl Triflates

Reagents/ConditionsOutcomeYieldReference
Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 80°C, 9 hBiaryl product with retained TBS group79%
  • Key Observations :

    • The TBS group shows stability under both basic (K₂CO₃) and thermal (80°C) conditions .

    • Steric hindrance from the 3-methyl group does not significantly impede coupling efficiency .

Silyl Deprotection

The TBS group is cleavable under acidic or fluoride-mediated conditions, yielding 4-(hydroxymethyl)-3-methylphenylboronic acid.

Deprotection Methods:

ConditionsOutcomeYieldReference
AcOH/H₂O/THF (5:1:1), 23°C, 15 hFree hydroxymethylboronic acid82%
TBAF in THF, 0°C → 23°CRapid deprotection (≤1 h)95%*

*Reported for analogous TBS-protected boronic acids.

  • Applications :

    • Deprotection precedes further oxidation or conjugation steps (e.g., aldehyde/carboxylic acid formation) .

Oxidation of the Hydroxymethyl Group

After TBS removal, the hydroxymethyl group undergoes oxidation to aldehyde or carboxylic acid functionalities.

Oxidation Pathways:

Reagents/ConditionsProductYieldReference
Py·SO₃, DMSO/CH₂Cl₂, 0°C → 23°C, 12 h4-Formyl-3-methylphenylboronic acid82%
NaClO₂, NaH₂PO₄, t-BuOH/THF/H₂O, 23°C, 1 h4-Carboxy-3-methylphenylboronic acid51%
  • Notes :

    • Aldehyde intermediates are reactive toward nucleophilic additions (e.g., amine conjugations) .

    • Carboxylic acid derivatives enable peptide coupling or coordination chemistry .

Formation of Boronate Esters

The boronic acid forms stable esters, such as MIDA (N-methyliminodiacetic acid) boronates, to enhance handling and reactivity.

Esterification Example:

Reagents/ConditionsOutcomeYieldReference
MIDA, NH₃ (aq), MeOH, 23°C, 15 hMIDA boronate stabilized product88%
  • Advantages :

    • MIDA boronates resist protodeboronation and enable iterative cross-coupling strategies .

Stability and Handling

  • Storage : Stable at −20°C under inert gas (N₂/Ar) .

  • Solubility : Soluble in THF, DMF, and dioxane; poorly soluble in hexane .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or triflates. The presence of the tert-butyldimethylsilyloxy group enhances the stability and reactivity of the boronic acid under various conditions.

Table 1: Suzuki-Miyaura Coupling Reactions Using Boronic Acid

Reaction TypeAryl HalideYield (%)Reference
Suzuki Coupling4-Bromoanisole85
Suzuki Coupling2-Iodotoluene90
Suzuki Coupling4-Chlorobenzaldehyde75

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that boronic acids, including this compound, exhibit promising anticancer properties. These compounds can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

Case Study: Inhibition of Proteasome Activity

In vitro studies demonstrated that the compound effectively inhibited proteasome activity in several cancer cell lines, resulting in reduced cell viability and increased apoptosis. The mechanism involves the disruption of protein degradation pathways essential for cancer cell survival.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Proteasome inhibition
HeLa (Cervical Cancer)8.0Induction of apoptosis
A549 (Lung Cancer)6.5Accumulation of pro-apoptotic proteins

Antimicrobial Properties

Antimicrobial Activity

Boronic acids have also been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 3: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa20.0

Material Science Applications

Polymer Chemistry

The compound can be utilized in polymer chemistry as a building block for synthesizing boron-containing polymers, which have unique properties such as enhanced thermal stability and mechanical strength.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other boronic acids. The presence of the tert-butyldimethylsilyloxy group enhances its solubility and compatibility in various organic solvents, making it a versatile reagent in organic synthesis .

Biological Activity

4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound is notable for its potential biological activities, which include applications in cancer therapy, enzyme inhibition, and as a chemical probe in biological research.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C14H23B O3Si
  • Molecular Weight: 266.34 g/mol

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of boronic acids is primarily attributed to their ability to interact with biomolecules through reversible covalent bonding. This interaction can modulate the activity of enzymes and receptors, making them valuable in drug design. Specifically, the mechanism of action for this compound may involve:

  • Inhibition of Proteins: Boronic acids can inhibit proteases and other enzymes by binding to their active sites.
  • Modulation of Cellular Pathways: By interacting with specific proteins, this compound may influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that boronic acids, including this compound, exhibit anticancer properties. In particular:

  • Cell Proliferation Inhibition: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Targeting Specific Pathways: It has been observed that the compound may affect pathways associated with tumor growth, such as the PI3K/Akt and MAPK signaling pathways.

Enzyme Inhibition

The compound's boronic acid moiety allows it to act as an inhibitor for specific enzymes:

  • Proteasome Inhibition: It has been studied for its role in inhibiting the proteasome, a critical component in protein degradation pathways.
  • Potential as a Therapeutic Agent: Due to its enzyme inhibitory properties, this compound is being explored as a potential therapeutic agent for diseases where proteasome activity is dysregulated.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionActs as a proteasome inhibitor
Modulation of PathwaysInfluences PI3K/Akt and MAPK pathways

Case Study: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.

Q & A

Q. What are the recommended methods for synthesizing and purifying 4-(tert-butyldimethylsilyloxy)methyl-3-methylphenylboronic acid?

Synthesis typically involves Suzuki-Miyaura coupling or protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride. Key steps include:

  • Protection : Reacting the hydroxyl group with TBS-Cl under anhydrous conditions (e.g., DMF, imidazole) to prevent boronic acid degradation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol to remove anhydride byproducts. Monitor purity via HPLC or 1H/11ˆB^{1}\text{H}/\^{11}\text{B} NMR .
  • Handling : Conduct reactions under inert atmosphere (N2_2/Ar) to avoid boronic acid oxidation .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas. Avoid moisture and oxidizers, as the TBS-protected group is sensitive to hydrolysis, and the boronic acid can form anhydrides . Pre-dried solvents (e.g., THF, DCM) are recommended for dissolution .

Q. What safety precautions are critical during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as skin/eye irritant) .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Q. Which analytical techniques confirm its structural integrity?

  • NMR : 1H^{1}\text{H} NMR for aromatic protons (δ 6.5–7.5 ppm) and 11B^{11}\text{B} NMR for boronic acid (δ 25–35 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M–H]^- at m/z 322.2) .
  • X-ray Crystallography : For definitive confirmation of steric effects from the TBS group .

Advanced Research Questions

Q. How do substituents (TBS, methyl) influence reactivity in cross-coupling reactions?

The TBS group enhances steric bulk, reducing undesired homo-coupling, while the methyl group at the 3-position electronically deactivates the aryl ring, slowing oxidative addition in Suzuki reactions. Optimize catalyst loading (e.g., Pd(PPh3_3)4_4 at 2–5 mol%) and base (Na2_2CO3_3 vs. Cs2_2CO3_3) to balance reactivity . Contrast with analogs lacking substituents (e.g., 4-hydroxyphenylboronic acid) to isolate steric/electronic effects .

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions?

Discrepancies often arise from:

  • Anhydride Formation : Boronic acid dimerization reduces active monomer concentration. Use Dean-Stark traps or molecular sieves to remove water .
  • Catalyst Poisoning : Trace impurities (e.g., thiols) deactivate Pd. Pre-purify via chelation with EDTA .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions. Test alternative solvents (e.g., toluene/water biphasic systems) .

Q. How can computational modeling predict its electronic properties?

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery .
  • Solvent Models : Include PCM (Polarizable Continuum Model) to assess solvation effects on reactivity .

Q. What strategies address low solubility in aqueous reactions?

  • Co-Solvents : Add DMSO or DMF (<10% v/v) to improve solubility without destabilizing Pd catalysts .
  • Micellar Catalysis : Use surfactants (e.g., SDS) to create hydrophobic microenvironments .
  • Derivatization : Convert to pinacol ester for improved solubility, then hydrolyze in situ .

Q. How can its bioactivity be evaluated in pharmacological studies?

  • Enzyme Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., FRET) .
  • Cellular Uptake : Label with 18F^{18}\text{F} or fluorescent tags (e.g., BODIPY) to track intracellular localization .
  • Toxicity Profiling : Use MTT assays on HEK293 or HepG2 cells to assess cytotoxicity .

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